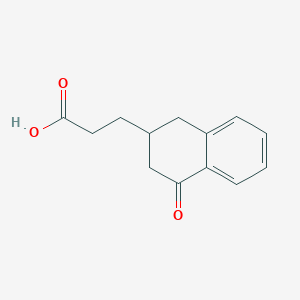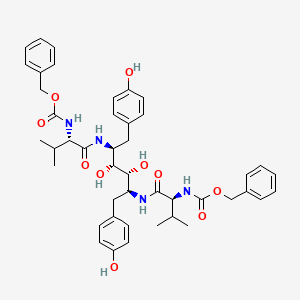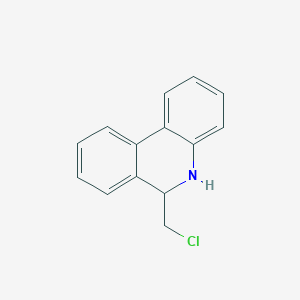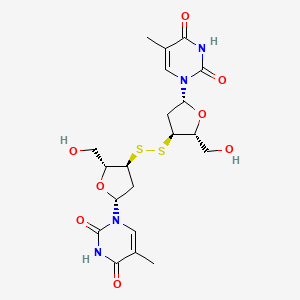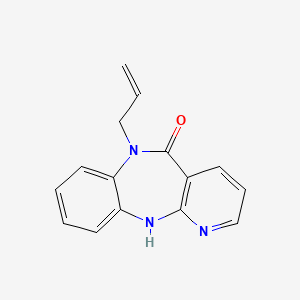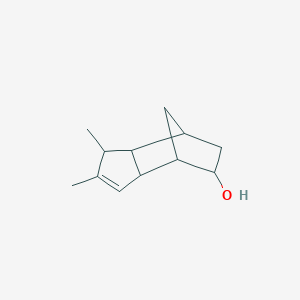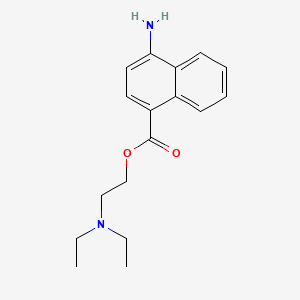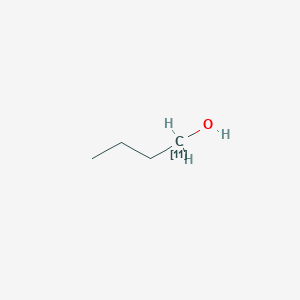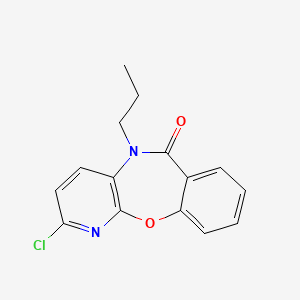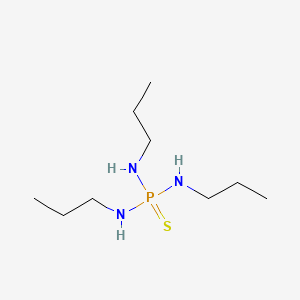
N,N',N''-Tripropylphosphorothioic triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is an organophosphorus compound with a unique structure that includes both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine may involve large-scale oxidative coupling processes. These processes are designed to be efficient and environmentally friendly, utilizing readily available low-cost commodity chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the compound into different sulfur-containing species.
Substitution: The compound can participate in substitution reactions where the sulfur or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and thionyl chloride, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve mild temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions include sulfonamides, sulfinamides, and sulfenamides, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine involves the formation of sulfur-nitrogen bonds. The compound can undergo anodic oxidation to form disulfide intermediates, which then react with aminium radicals to produce sulfenamides
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds similar to bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine.
Sulfinamides: These compounds also contain sulfur-nitrogen bonds but differ in their oxidation state.
Sulfonamides: These compounds are more oxidized forms of sulfenamides and sulfinamides.
Uniqueness
bis(propylamino)(sulfanylidene)-lambda5-phosphanylamine is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
5395-86-8 |
|---|---|
Molekularformel |
C9H24N3PS |
Molekulargewicht |
237.35 g/mol |
IUPAC-Name |
N-[bis(propylamino)phosphinothioyl]propan-1-amine |
InChI |
InChI=1S/C9H24N3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3,(H3,10,11,12,14) |
InChI-Schlüssel |
FOMAPJPGFYISKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNP(=S)(NCCC)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


